molecular formula C22H29N3O3S B2850266 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide CAS No. 1020981-16-1

3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide

Cat. No. B2850266
CAS RN: 1020981-16-1
M. Wt: 415.55
InChI Key: BSYBNFMBVVHEMG-UHFFFAOYSA-N
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Description

This compound is a derivative of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide . It has been synthesized and investigated for its anti-inflammatory activities using carrageenan-induced rat paw edema model in vivo . All the synthesized compounds were found to be potent anti-inflammatory agents .

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been synthesized and investigated for its anti-inflammatory activities. In a study, a series of derivatives were tested using the carrageenan-induced rat paw edema model, and they were found to be potent anti-inflammatory agents . This suggests that the compound could be further developed and studied for potential use in treating inflammatory diseases.

Antimicrobial Activity

Derivatives of this compound have shown significant antibacterial and antifungal activity. In one study, novel derivatives were synthesized and screened for in vitro antimicrobial activity, exhibiting inhibitory potency comparable to standard treatments . This indicates the compound’s potential as a starting point for developing new antimicrobial agents.

Molecular Modeling and Drug Design

The compound’s structure has been used in molecular modeling to understand its interactions with biological targets. Docking studies with oxidoreductase enzymes have shown that the compound’s derivatives can form stable complexes through hydrophobic interactions, which is crucial for the design of enzyme inhibitors with therapeutic applications .

Synthesis of Pyrazole Derivatives

The compound has been utilized in the synthesis of pyrazole derivatives, which have been explored for their potential as cancer and inflammation therapeutics. These derivatives have shown promise in preclinical models, indicating the compound’s role in the advancement of drug design and discovery .

Development of Piperazine Nuclides

Piperazine nuclides, which include a piperazine moiety like the one present in this compound, have attracted considerable attention in drug discovery. They have been associated with improvements in bioactivity, leading to potential applications in various therapeutic areas .

Chemical Supply for Research

The compound is available through chemical suppliers, which indicates its demand in scientific research for various experimental and developmental purposes. Researchers can procure this compound to explore its applications in their specific fields of study.

properties

IUPAC Name

3-phenyl-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c26-22(13-12-20-8-3-1-4-9-20)23-14-7-19-29(27,28)25-17-15-24(16-18-25)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYBNFMBVVHEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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